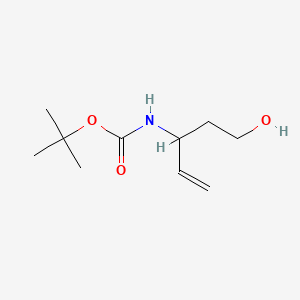
Cellular tumor antigen P53 (361-382) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Cellular tumor antigen P53, also known as TP53, is a protein that plays a crucial role in preventing cancer formation, thus, it is often referred to as the "guardian of the genome" . It is a transcription factor that regulates the expression of numerous genes involved in cell cycle arrest, DNA repair, apoptosis, and senescence .
Synthesis Analysis
The TP53 gene, which encodes the p53 protein, is the most frequently mutated gene in human cancers . The p53 protein plays a central role in responding to DNA damage and determines the outcome of the DNA damage checkpoint response by regulating cell cycle arrest and apoptosis . Dysfunctional p53 results in cells that, despite a damaged genome, continue to proliferate, thus fueling malignant transformation .Chemical Reactions Analysis
The p53 protein is involved in a variety of chemical reactions within the cell. It is known to mediate tumor suppressor function, leading an antioxidant response to maintain genome integrity and to prevent the activation of oxidative stress-activated signaling pathways leading cell proliferation, such as PI3K-Akt and mTOR .Physical And Chemical Properties Analysis
The p53 protein is a transcription factor with a molecular weight closer to 44 kilodaltons . It is kept in an inhibited state at low levels in the cell until it is required. Environmental stress, abnormal metabolic activity, genetic damage, and advanced ageing can all trigger the protein’s activation .Mecanismo De Acción
The p53 protein acts as a tumor suppressor by inhibiting the phenotypic and genomic alterations associated with cancer development through a complex interplay with several signaling pathways . It regulates the expression of numerous genes involved in cell cycle arrest, DNA repair, apoptosis, and senescence . Mutations in the TP53 gene can lead to the loss of these functions, thereby facilitating cancer progression and metastasis .
Safety and Hazards
Mutations in the TP53 gene, which result in a dysfunctional p53 protein, are associated with an increased risk of developing cancer . Approximately half of all human malignancies are associated with p53 mutations . Therefore, maintaining the proper function of the p53 protein is crucial for preventing cancer.
Direcciones Futuras
There are promising avenues for therapeutic strategies targeting the p53 protein. These include molecules that neutralize the disruptive effects of specific p53 mutations or that counteract the excessive inhibition of p53 seen in some tumors . Further investigation in a wider range of cancer types could provide important guidance in the construction of chimeric antigen receptor (CAR)-T cell therapies and p53 vaccines that deliver wild-type p53 to immune cells .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBUEAWZVGEPM-NIPIXROFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H157N39O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B573839.png)
![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)
![1H,3H-Pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazole](/img/structure/B573841.png)
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)


